![molecular formula C8H8Cl2O3S B2375117 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride CAS No. 2386691-05-8](/img/structure/B2375117.png)
2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride
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Overview
Description
“2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride” is a chemical compound . It is a type of benzenesulfonyl chloride, which are derivatives of benzenesulfonic acid .
Molecular Structure Analysis
The molecular formula of “2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride” is C8H8Cl2O3S . It has a molecular weight of 255.12 .Scientific Research Applications
Synthesis and Characterization in Dye Intermediates
2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride has been utilized in the synthesis and characterization of dye intermediates. For instance, a study by Bo (2007) demonstrated its use in the preparation of 3-Methyl-4-acetaminobenzenesulfonyl chloride, which was then converted into diamino benzenesulfonanilide derivatives. These compounds were characterized using techniques like IR, 1HNMR, 13CNMR, and MS, showcasing the chemical's role in the formation of complex dye structures (Bo, 2007).
Initiator Efficiency in Polymerization Processes
In the field of polymer chemistry, the compound has been examined for its efficiency as an initiator. Gurr et al. (2005) investigated the use of p-toluenesulfonyl chloride, a related compound, in the atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA). This research highlights the potential of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride in similar polymerization processes (Gurr, Mills, Qiao, & Solomon, 2005).
Reactivity Studies
The reactivity of similar compounds with free chlorine constituents like Cl₂ and Cl₂O has been assessed in various studies. For instance, Sivey and Roberts (2012) evaluated the reactivity rates and products of aromatic ethers with free available chlorine, providing insights into the reactivity patterns that might be relevant for 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride (Sivey & Roberts, 2012).
Novel Synthesis Applications
The compound has also been explored for its role in novel synthesis processes. For example, Du et al. (2005) detailed a new synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, indicating potential methodologies for synthesizing related compounds (Du, Chen, Zheng, & Xu, 2005).
Applications in Organic Chemistry
In organic chemistry, the compound and its derivatives are used in various syntheses. For example, Yin (2002) described a process for preparing 4-methylsulfonylbenzoic acid from 4-methylbenzenesulfonyl chloride, showcasing the compound's utility in organic synthesis processes (Yin, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 4-methoxybenzoyl chloride, are known to react with carboxylic acids, alcohols, and amines . These compounds can be considered potential targets for 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride.
Mode of Action
The mode of action of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride is likely to involve acylation reactions, similar to other sulfonyl chlorides . It can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides . The compound may also undergo nucleophilic addition-elimination reactions .
Pharmacokinetics
The compound’s molecular weight of 25512 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Action Environment
Like other sulfonyl chlorides, the compound is likely to be sensitive to moisture and may require storage under anhydrous conditions .
properties
IUPAC Name |
2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c1-5-3-6(13-2)4-7(9)8(5)14(10,11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCVCGKCDVHRRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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